4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a sulfonyl group derived from 3,4-dimethylphenylsulfonyl chloride. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-4-oxobutanoic acid: This compound shares a similar butanoic acid moiety but differs in the substituents on the aromatic ring.
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid: Similar in structure but lacks the piperazine and sulfonyl groups, which significantly alters its reactivity and applications.
Uniqueness
4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules .
Properties
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-4-14(11-13(12)2)24(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIXTCKXKPTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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